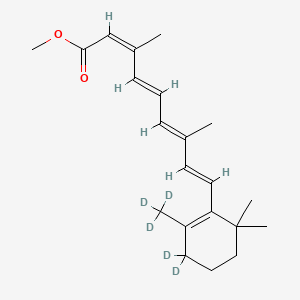

13-シスレチノイン酸-d5 メチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

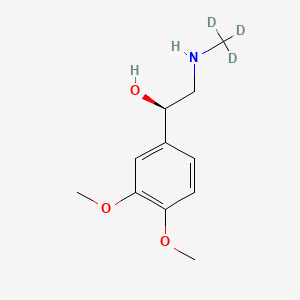

13-cis Retinoic Acid-d5 Methyl Ester: is a deuterated form of 13-cis Retinoic Acid Methyl Ester, which is a derivative of retinoic acid. Retinoic acids are metabolites of vitamin A and play crucial roles in cellular growth and differentiation. The deuterated form is often used as an internal standard in mass spectrometry due to its stability and distinct mass, which helps in the accurate quantification of 13-cis Retinoic Acid .

科学的研究の応用

Chemistry: In chemistry, 13-cis Retinoic Acid-d5 Methyl Ester is used as an internal standard in mass spectrometry for the quantification of retinoic acids. Its deuterated form provides a distinct mass that helps in accurate measurements .

Biology and Medicine: In biological and medical research, it is used to study the metabolism and pharmacokinetics of retinoic acids. It helps in understanding the role of retinoic acids in cellular differentiation and growth, and their therapeutic potential in treating diseases like acne and certain types of cancer .

Industry: In the pharmaceutical industry, it is used in the development and quality control of retinoic acid-based drugs. Its stability and distinct mass make it an ideal internal standard for analytical methods .

作用機序

Target of Action

The primary targets of 13-cis Retinoic Acid-d5 Methyl Ester are the RAR-β and RAR-α receptors . These receptors play a crucial role in mediating the action of retinoic acid, a metabolite of Vitamin A, which is involved in various homeostatic functions, including the regulation of embryonic development, maintenance of the immune system, and vision .

Mode of Action

13-cis Retinoic Acid-d5 Methyl Ester interacts with its targets, the RAR-β and RAR-α receptors, to induce a series of cellular responses. It has been found to attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This interaction and the resulting changes contribute to its anti-inflammatory and anti-tumor action .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to inhibit retinol oxidation and dehydrogenation of 17β-hydroxy steroids . It also influences the pathways involved in the production of sebum, ductal hyperkeratinization, cutaneous and ductal bacteria, and inflammation .

Pharmacokinetics

The pharmacokinetics of 13-cis Retinoic Acid-d5 Methyl Ester are best described by a modified one-compartment, zero-order absorption model combined with lag time . The mean population pharmacokinetic parameters include an apparent clearance of 15.9 l h 1, apparent volume of distribution of 85 l, and absorption lag time of 40min . There is a large inter-individual variability associated with all parameters .

Result of Action

The molecular and cellular effects of the compound’s action are significant. It induces mitochondrial membrane permeability transition, observed as swelling and as a decrease in membrane potential, and stimulates the release of cytochrome c . These effects implicate mechanisms through the apoptosis pathway .

Action Environment

The action, efficacy, and stability of 13-cis Retinoic Acid-d5 Methyl Ester are influenced by various environmental factors. The compound is unstable to light, oxygen, and heat . Its stability in solution is protected by the presence of antioxidants, such as butylated hydroxytoluene and pyrogallol . A variety of factors influence its stability in tissue culture media, and degradation and isomerization are minimized by storage under an inert gas such as argon, at < —20 °C in the dark .

生化学分析

Biochemical Properties

13-cis Retinoic Acid-d5 Methyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit retinol oxidation and dehydrogenation of 17β-hydroxy steroids . It is also involved in the formation of the visual chromophore 11-cis-retinal, which must be formed from all-trans-retinyl ester through linked hydrolysis and isomerization reactions catalyzed by the enzyme RPE65 .

Cellular Effects

The effects of 13-cis Retinoic Acid-d5 Methyl Ester on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance the in vitro invasiveness of oral squamous cell carcinoma cells . It also inhibits cell proliferation and increases cell death .

Molecular Mechanism

The molecular mechanism of action of 13-cis Retinoic Acid-d5 Methyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to act by inhibiting the actions of enzymes needed to metabolize steroids .

Temporal Effects in Laboratory Settings

Over time, the effects of 13-cis Retinoic Acid-d5 Methyl Ester can change in laboratory settings. It has been observed that degradation and isomerization are minimized by storage under an inert gas such as argon, at less than -20 °C in the dark .

Metabolic Pathways

13-cis Retinoic Acid-d5 Methyl Ester is involved in the metabolic pathways of retinol (vitamin A). It is a naturally occurring retinoid that inhibits retinol oxidation and dehydrogenation of 17β-hydroxy steroids .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Retinoic Acid-d5 Methyl Ester typically involves the deuteration of 13-cis Retinoic Acid followed by esterification. The deuteration process replaces hydrogen atoms with deuterium, which can be achieved using deuterated reagents under controlled conditions. The esterification process involves reacting the deuterated acid with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of 13-cis Retinoic Acid-d5 Methyl Ester involves large-scale deuteration and esterification processes. These processes are optimized for high yield and purity, often involving advanced techniques like continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

化学反応の分析

Types of Reactions: 13-cis Retinoic Acid-d5 Methyl Ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-oxo-13-cis Retinoic Acid.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 4-oxo-13-cis Retinoic Acid.

Reduction: 13-cis Retinol.

Substitution: Various substituted retinoic acid derivatives.

類似化合物との比較

All-trans Retinoic Acid: Another form of retinoic acid with similar biological activities but different receptor binding affinities.

9-cis Retinoic Acid: Binds to both RARs and RXRs, unlike 13-cis Retinoic Acid which primarily binds to RARs.

Isotretinoin: A non-deuterated form of 13-cis Retinoic Acid used in the treatment of severe acne.

Uniqueness: 13-cis Retinoic Acid-d5 Methyl Ester is unique due to its deuterated form, which provides stability and distinct mass for analytical purposes. This makes it particularly valuable in research and industrial applications where precise quantification is essential .

特性

IUPAC Name |

methyl (2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15-/i3D3,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-JXPUCJCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C)(C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B589656.png)

![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)

![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)